molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Cat. No.: B2975758
CAS No.: 921836-02-4
M. Wt: 440.54
InChI Key: SVYWIIWGIMVUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide (CAS 921836-02-4) is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:

  • Isopentyl group at position 5 of the oxazepine ring.
  • 3,3-dimethyl substitution on the oxazepine ring, contributing to steric bulk.
  • 3,4-dimethoxybenzamide substituent at position 8, introducing electron-donating methoxy groups.

The molecular formula is C25H32N2O5 (MW: 440.5), though physical properties such as melting point, boiling point, and density remain uncharacterized in available literature .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWIIWGIMVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis

    Formation of the Benzo[b][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

    Introduction of the Isopentyl Group: The isopentyl group is typically introduced via alkylation reactions, using reagents such as isopentyl bromide in the presence of a base.

    Attachment of the Dimethoxybenzamide Group: This step involves the coupling of the benzo[b][1,4]oxazepine intermediate with 3,4-dimethoxybenzoic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic positions or the methoxy groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzo[b][1,4]oxazepine core may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methoxy-Substituted Benzamide Derivatives

Three closely related compounds differ in the substitution pattern of the benzamide moiety:

Compound (CAS) Benzamide Substituents Molecular Formula Molecular Weight Key Structural Differences
921836-02-4 (Target) 3,4-dimethoxy C25H32N2O5 440.5 Reference compound
921540-54-7 3,5-dimethoxy C25H32N2O5 440.5 Methoxy groups at positions 3 and 5 on benzamide
921811-34-9 2,6-dimethoxy C25H32N2O5 440.5 Methoxy groups at positions 2 and 6 on benzamide

Implications :

  • Steric effects : 2,6-dimethoxy substitution (CAS 921811-34-9) introduces ortho substituents, which could hinder rotational freedom or intermolecular interactions .

Alkyl Chain and Benzamide Modifications

Another analogue, N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide (CAS 921562-93-8), diverges in two key aspects:

  • Ethyl group at position 5 (vs. isopentyl in the target).
  • 3,4-dimethylbenzamide substituent (vs. 3,4-dimethoxy).
Parameter Target (921836-02-4) CAS 921562-93-8
Molecular Formula C25H32N2O5 C22H26N2O3
Molecular Weight 440.5 366.45
Alkyl Chain at Position 5 Isopentyl Ethyl

Implications :

  • Methoxy vs. methyl groups : Methoxy substituents (target) provide stronger electron-donating effects, which may alter electronic interactions in biological systems .

Heterocyclic Analogues: Thiazepines vs. Oxazepines

describes 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines , which replace the oxygen atom in the oxazepine ring with sulfur . Examples include:

  • 5-Cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine.
  • 5-Pentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine.

Key Differences :

  • Sulfur vs.
  • Synthesis : Thiazepines in were synthesized via a 16-hour reaction, yielding yellow oils or gums, suggesting similar synthetic complexity to oxazepines .

Physical Properties

The target and its methoxy-substituted analogues share identical molecular weights (440.5), while alkyl chain modifications (e.g., ethyl in CAS 921562-93-8) reduce molecular weight significantly .

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b][1,4]oxazepine ring fused with various functional groups such as an isopentyl chain and methoxy groups. Its molecular formula is C25H32N2O5C_{25}H_{32}N_{2}O_{5} with a molecular weight of approximately 432.54 g/mol. The presence of the benzenesulfonamide group enhances its bioactive properties, making it a candidate for further pharmacological studies.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. These interactions can modulate various pathways including:

  • Signal Transduction : The compound may influence signaling pathways that are crucial for cellular communication.
  • Metabolic Processes : It could affect metabolic pathways that are essential for maintaining cellular homeostasis.

Therapeutic Potential

Research indicates that this compound may have applications in treating neurological and metabolic disorders due to its ability to interact with central nervous system targets. Its unique structure suggests potential as a lead compound in drug development.

In Vitro Studies

Recent studies have evaluated the in vitro biological activities of similar compounds and derivatives. For instance:

  • Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial effects against various pathogens.
  • Antioxidant Properties : Similar derivatives exhibited significant antioxidant activity, suggesting potential protective effects against oxidative stress.

Case Studies

  • Case Study on Antimicrobial Activity : A derivative of the compound was tested for antimicrobial efficacy against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.
    CompoundBacterial StrainInhibition Zone (mm)
    Sample AE. coli15
    Sample BS. aureus20
  • Case Study on Neuroprotection : Another study assessed the neuroprotective effects of a related compound in a model of neurodegeneration. The results showed improved neuronal survival rates and reduced markers of inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.